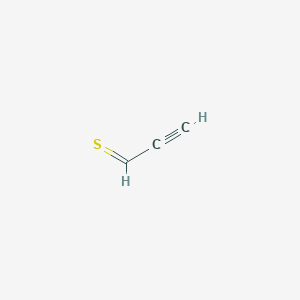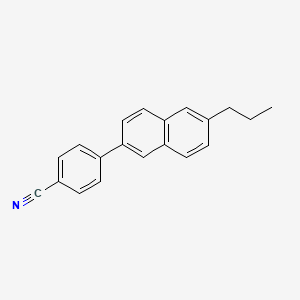
Benzonitrile, 4-(6-propyl-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(6-propyl-2-naphthalenyl)- is an organic compound with a complex aromatic structure It is a derivative of benzonitrile, where the benzene ring is substituted with a 6-propyl-2-naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(6-propyl-2-naphthalenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be optimized using ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separators, eliminating the need for metal salt catalysts .
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 4-(6-propyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated aromatic compounds.
Applications De Recherche Scientifique
Benzonitrile, 4-(6-propyl-2-naphthalenyl)- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(6-propyl-2-naphthalenyl)- involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The aromatic structure allows for electrophilic aromatic substitution, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler structure with a single benzene ring and a nitrile group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Naphthonitrile: A naphthalene ring substituted with a nitrile group.
Uniqueness: Benzonitrile, 4-(6-propyl-2-naphthalenyl)- is unique due to its extended aromatic system, which provides enhanced stability and reactivity compared to simpler nitriles.
Propriétés
Numéro CAS |
87633-71-4 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
4-(6-propylnaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C20H17N/c1-2-3-15-4-9-20-13-19(11-10-18(20)12-15)17-7-5-16(14-21)6-8-17/h4-13H,2-3H2,1H3 |
Clé InChI |
MPBIEVLUEVMDFD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
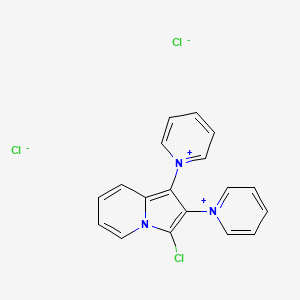
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)
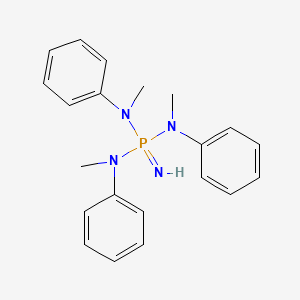


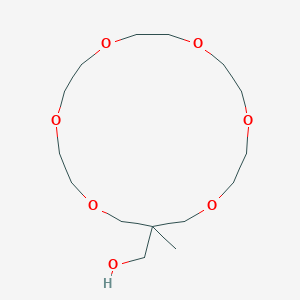
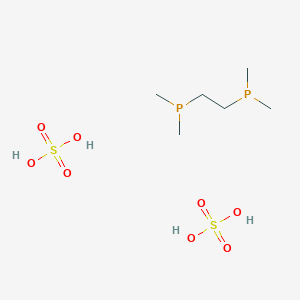
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
